molecular formula C8H7ClN4O B13153570 4-Chloro-6-(5-methylfuran-2-YL)-1,3,5-triazin-2-amine

4-Chloro-6-(5-methylfuran-2-YL)-1,3,5-triazin-2-amine

Cat. No.: B13153570
M. Wt: 210.62 g/mol
InChI Key: STGYQRZALAHVFR-UHFFFAOYSA-N
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Description

4-Chloro-6-(5-methylfuran-2-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a chloro group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(5-methylfuran-2-YL)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-6-hydroxy-1,3,5-triazine with 5-methylfuran-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(5-methylfuran-2-YL)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction Reactions: The triazine ring can be reduced under specific conditions to form partially or fully reduced triazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the furan ring.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for the reduction of the triazine ring.

Major Products Formed

    Substitution Reactions: Substituted triazine derivatives with various functional groups.

    Oxidation Reactions: Oxidized furan derivatives such as furanones.

    Reduction Reactions: Reduced triazine derivatives with altered electronic properties.

Scientific Research Applications

4-Chloro-6-(5-methylfuran-2-YL)-1,3,5-triazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Agriculture: The compound may be used in the development of agrochemicals such as herbicides or pesticides.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(5-methylfuran-2-YL)-1,3,5-triazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or formulation used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine: A similar compound with a pyrimidine ring instead of a triazine ring.

    4-Chloro-6-(2-furyl)-1,3,5-triazine: A compound with a furan ring but without the methyl substitution.

Uniqueness

4-Chloro-6-(5-methylfuran-2-YL)-1,3,5-triazin-2-amine is unique due to the presence of both a chloro group and a methyl-substituted furan ring on the triazine core. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7ClN4O

Molecular Weight

210.62 g/mol

IUPAC Name

4-chloro-6-(5-methylfuran-2-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H7ClN4O/c1-4-2-3-5(14-4)6-11-7(9)13-8(10)12-6/h2-3H,1H3,(H2,10,11,12,13)

InChI Key

STGYQRZALAHVFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

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